Spectroscopic Data of 1-cyclobutyl-4-(chloromethyl)pyrazole: A Technical Guide
Spectroscopic Data of 1-cyclobutyl-4-(chloromethyl)pyrazole: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel heterocyclic compound, 1-cyclobutyl-4-(chloromethyl)pyrazole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are explained to provide a practical and field-proven resource.
Molecular Structure and Overview
The unique architecture of 1-cyclobutyl-4-(chloromethyl)pyrazole, featuring a cyclobutyl-substituted pyrazole core with a reactive chloromethyl group, makes it a compound of significant interest in medicinal chemistry and materials science. Understanding its structural and electronic properties through spectroscopic analysis is paramount for its application and further development.
Caption: Molecular Structure of 1-cyclobutyl-4-(chloromethyl)pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 1-cyclobutyl-4-(chloromethyl)pyrazole, both ¹H and ¹³C NMR provide critical data for structural confirmation.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
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Dissolve approximately 5-10 mg of 1-cyclobutyl-4-(chloromethyl)pyrazole in 0.6 mL of deuterated chloroform (CDCl₃).
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
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Spectral Width: 0-12 ppm.
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Acquisition Time: 2-3 seconds.
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Relaxation Delay: 2 seconds.
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Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition Parameters:
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Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to provide singlet peaks for each unique carbon.
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Spectral Width: 0-160 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
Predicted ¹H NMR Spectrum and Interpretation
The predicted ¹H NMR spectrum of 1-cyclobutyl-4-(chloromethyl)pyrazole in CDCl₃ is expected to show distinct signals for the pyrazole ring, the chloromethyl group, and the cyclobutyl substituent.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.55 | Singlet | 1H | H-5 (pyrazole) | The protons on the pyrazole ring are in a deshielded environment. The H-5 proton is adjacent to the N-cyclobutyl group. |
| ~7.50 | Singlet | 1H | H-3 (pyrazole) | The H-3 proton is also on the pyrazole ring. The exact chemical shifts of H-3 and H-5 can be influenced by the anisotropic effects of the substituents. |
| ~4.70 | Quintet | 1H | N-CH (cyclobutyl) | The methine proton on the cyclobutyl ring attached to the nitrogen is deshielded by the electronegative nitrogen atom. It is split by the four adjacent methylene protons. |
| ~4.55 | Singlet | 2H | -CH₂Cl | The methylene protons of the chloromethyl group are significantly deshielded by the adjacent electronegative chlorine atom. |
| ~2.45 | Multiplet | 2H | Cyclobutyl CH₂ | Protons of the cyclobutyl methylene groups adjacent to the N-CH group. |
| ~2.10 | Multiplet | 2H | Cyclobutyl CH₂ | Protons of the cyclobutyl methylene groups adjacent to the N-CH group. |
| ~1.85 | Multiplet | 2H | Cyclobutyl CH₂ | The central methylene protons of the cyclobutyl ring. |
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~139.0 | C-5 (pyrazole) | The chemical shifts of the pyrazole ring carbons are in the aromatic region. |
| ~130.0 | C-3 (pyrazole) | The chemical shifts of the pyrazole ring carbons are in the aromatic region. |
| ~118.0 | C-4 (pyrazole) | The carbon bearing the chloromethyl group. |
| ~60.0 | N-CH (cyclobutyl) | The methine carbon of the cyclobutyl group is shifted downfield due to the attachment to the nitrogen atom. |
| ~40.0 | -CH₂Cl | The carbon of the chloromethyl group is deshielded by the chlorine atom. |
| ~30.0 | Cyclobutyl CH₂ | Methylene carbons of the cyclobutyl ring. |
| ~15.0 | Cyclobutyl CH₂ | The central methylene carbon of the cyclobutyl ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 1-cyclobutyl-4-(chloromethyl)pyrazole will exhibit characteristic absorption bands for the pyrazole ring, C-H bonds, and the C-Cl bond.
Experimental Protocol: IR Data Acquisition
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
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Thin Film (Neat): If the compound is a liquid, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
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KBr Pellet: If the compound is a solid, a small amount (1-2 mg) is ground with anhydrous KBr (100-200 mg) and pressed into a transparent pellet.
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Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal. This is a common and convenient method.
Data Acquisition:
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A background spectrum of the empty sample holder (or pure KBr for a pellet) is recorded.
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The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
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The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Predicted IR Spectrum and Interpretation
The predicted IR spectrum will show several key absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic for C-H bonds on the pyrazole ring.[1] |
| 2980-2850 | Medium-Strong | Aliphatic C-H stretch | Corresponding to the C-H bonds of the cyclobutyl group. |
| ~1590 | Medium | C=N stretch (pyrazole) | A characteristic stretching vibration for the pyrazole ring. |
| ~1500 | Medium | C=C stretch (pyrazole) | Another characteristic stretching vibration of the pyrazole ring. |
| 1470-1450 | Medium | CH₂ scissoring | Bending vibrations of the methylene groups in the cyclobutyl and chloromethyl moieties. |
| ~1270 | Medium | C-N stretch | Stretching vibration of the bond between the cyclobutyl group and the pyrazole nitrogen. |
| 800-600 | Medium-Strong | C-Cl stretch | The carbon-chlorine stretching vibration typically appears in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: MS Data Acquisition
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a direct insertion probe.
Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for creating fragment ions and a library-searchable spectrum.
Data Acquisition:
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A small amount of the sample is introduced into the ion source.
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The molecules are ionized and fragmented.
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The resulting ions are separated based on their mass-to-charge ratio (m/z).
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A mass spectrum is generated, plotting ion abundance versus m/z.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of 1-cyclobutyl-4-(chloromethyl)pyrazole is expected to show a molecular ion peak and several characteristic fragment ions. The presence of chlorine will be indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Molecular Ion (M⁺): m/z = 170 (for ³⁵Cl) and 172 (for ³⁷Cl).
Predicted Fragmentation Pathway:
